REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([N:19]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=[CH:6][C:7]=1[F:8].CN>>[NH2:19][CH:9]([C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17]
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Name
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rac-tert-butyl [2-(3,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-carbamate
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Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C(CNC(OC(C)(C)C)=O)N1C(C2=CC=CC=C2C1=O)=O
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a closed vessel at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (mobile phase: dichloromethane:methanol:diethylamine 30:1:0.1; 20:1:0.1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC(CNC(OC(C)(C)C)=O)C1=CC(=C(C=C1)F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |